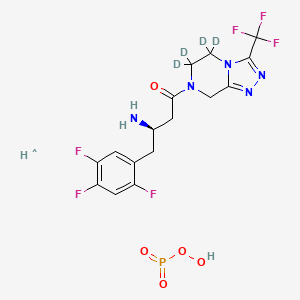Sitagliptin-d4 Phosphate
CAS No.: 1432063-88-1
Cat. No.: VC3045220
Molecular Formula: C16H17F6N5O5P
Molecular Weight: 508.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1432063-88-1 |
|---|---|
| Molecular Formula | C16H17F6N5O5P |
| Molecular Weight | 508.33 g/mol |
| Standard InChI | InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; |
| Standard InChI Key | CUFRPSLDGPIQBE-JBNLRCFGSA-N |
| Isomeric SMILES | [H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O |
| SMILES | [H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |
| Canonical SMILES | [H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |
Introduction
Sitagliptin-d4 phosphate is a deuterium-labeled derivative of sitagliptin phosphate, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily utilized in research and drug development due to its unique isotopic labeling, which aids in pharmacokinetic and metabolic studies. The compound is identified by the CAS number 1432063-88-1, with a molecular formula of and a molecular weight of 509.33 g/mol .
Mechanism of Action
Sitagliptin-d4 phosphate functions as a potent DPP-4 inhibitor, similar to its parent compound sitagliptin phosphate. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in:
-
Increased insulin secretion in response to meals.
-
Suppressed glucagon release from pancreatic alpha cells.
These effects contribute to improved glycemic control .
IC50 Value
The compound exhibits an IC50 of 19 nM in Caco-2 cell extracts, demonstrating its high potency as a DPP-4 inhibitor .
Applications
Sitagliptin-d4 phosphate is primarily used for:
-
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the compound's absorption, distribution, metabolism, and excretion with high precision.
-
Drug Development: It serves as a reference compound for studying the pharmacodynamics of DPP-4 inhibitors and their metabolic profiles .
Deuterium Substitution and Its Implications
Deuterium substitution is a technique where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can:
-
Alter the metabolic pathways of drugs.
-
Reduce the rate of oxidative metabolism.
-
Enhance the compound's half-life without significantly affecting its pharmacodynamics.
In the case of sitagliptin-d4 phosphate, deuteration improves its stability in biological systems and provides an invaluable tool for studying drug interactions and metabolism .
Stability and Metabolism
Studies have shown that incorporating stable isotopes like deuterium into drug molecules can significantly impact their pharmacokinetics. Sitagliptin-d4 phosphate has been observed to exhibit similar pharmacological effects as sitagliptin phosphate while offering enhanced stability for experimental purposes .
Clinical Relevance
Although sitagliptin-d4 phosphate is not used clinically, its parent compound, sitagliptin phosphate, has demonstrated efficacy in reducing HbA1c levels and improving beta-cell function in patients with type 2 diabetes mellitus (T2DM). These findings underscore the importance of DPP-4 inhibitors in diabetes management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume